molecular formula C11H18O B15184397 (3E,5Z)-3,5-Undecadien-2-one CAS No. 113388-24-2

(3E,5Z)-3,5-Undecadien-2-one

Cat. No.: B15184397
CAS No.: 113388-24-2
M. Wt: 166.26 g/mol
InChI Key: RCFOEQFXUGQOMT-UQGDGPGGSA-N
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Description

(3E,5Z)-3,5-Undecadien-2-one is an α,β-unsaturated ketone with an 11-carbon chain and conjugated double bonds at positions 3 (E) and 5 (Z). Its molecular formula is C₁₁H₁₈O, and it is notable for its role in flavor and fragrance chemistry due to its "fatty, fried" odor profile, as identified via gas chromatography-olfactometry (GC-O) . The compound is synthesized via the Wittig reaction, employing ylides derived from phosphonium salts, as demonstrated in the synthesis of urushiol derivatives . Its stereochemical configuration significantly influences its sensory properties, with both (E,Z) and (E,E) isomers contributing similar odor characteristics in oxidized lipid systems .

Properties

CAS No.

113388-24-2

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(3E,5Z)-undeca-3,5-dien-2-one

InChI

InChI=1S/C11H18O/c1-3-4-5-6-7-8-9-10-11(2)12/h7-10H,3-6H2,1-2H3/b8-7-,10-9+

InChI Key

RCFOEQFXUGQOMT-UQGDGPGGSA-N

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)C

Canonical SMILES

CCCCCC=CC=CC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

(3E,5Z)-3,5-Undecadien-2-one: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or esters. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: The compound can participate in substitution reactions, where the double bonds may be targeted by halogenation or hydrohalogenation.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and oxygen (O2) in the presence of a catalyst.

  • Reduction: LiAlH4, NaBH4, and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Halogens (Br2, Cl2), hydrohalic acids (HCl, HBr).

Major Products Formed:

  • Oxidation: Undecanedioic acid, undecanoic acid esters.

  • Reduction: Undec-3-en-2-ol.

  • Substitution: Dibromides, dichlorides, and other halogenated derivatives.

Scientific Research Applications

(3E,5Z)-3,5-Undecadien-2-one: has various applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is studied for its role in biological systems, including its potential as a signaling molecule.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.

  • Industry: It is utilized in the fragrance and flavor industry due to its unique odor profile.

Mechanism of Action

The mechanism by which (3E,5Z)-3,5-Undecadien-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Chain Length and Functional Groups

Key Observations :
  • Functional Groups : Aldehydes (e.g., 2-Methyl-2,4-undecadienal) are more reactive toward oxidation than ketones, impacting their stability in applications .
  • Substituents : Brominated derivatives (e.g., in ) introduce steric and electronic effects, enabling bioactivity but reducing volatility .

Isomerism and Stereochemical Effects

  • (E,Z) vs. (E,E) Isomers: Both isomers of 3,5-Undecadien-2-one exhibit similar "fatty, fried" odors despite differing stereochemistry, a rare phenomenon attributed to overlapping receptor interactions in olfaction .
  • Synthetic Control : High isomer ratios (e.g., 30:1 E/Z in 2-Methyl-2,4-undecadienal) are achieved via optimized deprotection and distillation protocols .

Research Findings and Contradictions

  • Odor Consistency : Unlike most stereoisomers, (E,Z) and (E,E)-3,5-Undecadien-2-one share similar odor profiles, challenging assumptions about structure-odor relationships .
  • Bioactivity Limitations : Despite structural complexity, brominated derivatives show only weak anti-inflammatory effects, highlighting the need for further SAR studies .

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